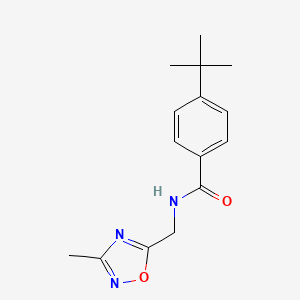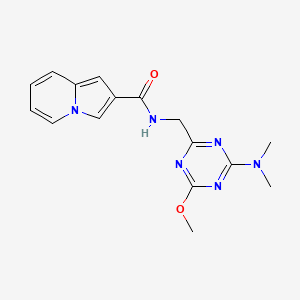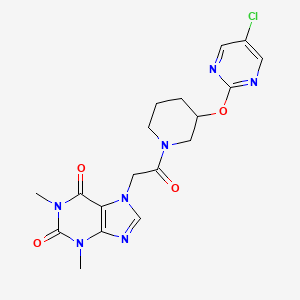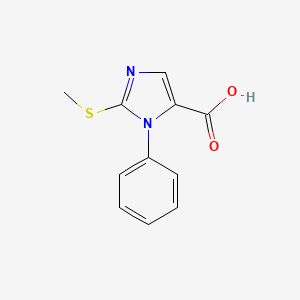
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is also known as EMAP or 4-Ethyl-5-(2-methylphenyl)-3-amino-1H-pyrazole and has a molecular formula of C12H15N3.
Wirkmechanismus
The mechanism of action of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammatory responses. EMAP can block the activation of this pathway, thereby reducing the production of inflammatory cytokines.
Biochemische Und Physiologische Effekte
Studies have shown that 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can have several biochemical and physiological effects. These include the reduction of inflammation, the inhibition of cell proliferation, and the induction of apoptosis. EMAP has also been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in lab experiments is its ability to inhibit the NF-κB signaling pathway, making it a useful tool for studying the regulation of inflammatory responses. However, one limitation of using this compound is that it can be toxic at high concentrations, making it necessary to use caution when handling and administering the compound.
Zukünftige Richtungen
There are several future directions for research on 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine. One potential area of study is the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. EMAP has been shown to have neuroprotective properties, making it a potential candidate for the treatment of these diseases. Additionally, further research is needed to determine the optimal dosage and administration methods for the compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine can be achieved through several methods, including the reaction of 2-methylphenylhydrazine with ethyl acetoacetate followed by the addition of ammonium acetate. Alternatively, the compound can be synthesized through the reaction of 2-methylphenylhydrazine with ethyl pyruvate, followed by the addition of ammonium acetate.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine in scientific research are vast. One of the most significant areas of study is the compound's potential as an anti-inflammatory agent. Research has shown that EMAP can inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
4-ethyl-5-(2-methylphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-3-9-11(14-15-12(9)13)10-7-5-4-6-8(10)2/h4-7H,3H2,1-2H3,(H3,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBUUIRKHQXNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-(2-methylphenyl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2983226.png)


![5-Methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2983232.png)
![N-(4-methoxybenzyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2983234.png)

![Tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl]cyclobutyl]carbamate](/img/structure/B2983237.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2983238.png)


![N-[4-(2-oxoethyl)phenyl]acetamide](/img/structure/B2983241.png)
![N-[5-(acetylamino)-2-chlorophenyl]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2983242.png)
![Methyl 2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}acetate](/img/structure/B2983243.png)